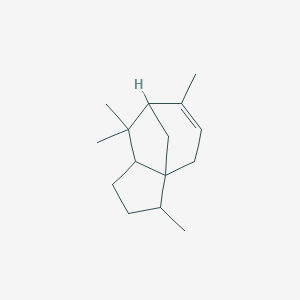

Cedrene

Descripción general

Descripción

El cedreno es un sesquiterpeno, una clase de compuestos orgánicos que son una subcategoría de los terpenos. Su fórmula química es C₁₅H₂₄ , y se encuentra naturalmente en muchos aceites esenciales, particularmente en el aceite esencial de cedro, que le da su nombre . El cedreno es un componente importante en el aceite de madera de cedro y a menudo se asocia con el olor característico de los árboles de cedro. La estructura molecular del cedreno es intrigante porque tiene tres anillos de ciclohexano, creando una estructura tricíclica . Esta compleja estructura es responsable de su estabilidad y el aroma único que imparte al aceite de madera de cedro.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cedreno se puede sintetizar en el laboratorio a través de diversas reacciones químicas y reactivos. Un método notable implica el uso de química radical, como lo demostraron Hee-Yoon Lee y sus colegas . La síntesis de cedreno a menudo requiere la experiencia de químicos experimentados debido a su complejidad.

Métodos de producción industrial: El cedreno se extrae principalmente del aceite esencial de madera de cedro mediante destilación por vapor . Este proceso implica colocar astillas o aserrín de madera de cedro en un aparato de destilación y hacer pasar vapor a través del material. La alta temperatura hace que las células de la madera se rompan, liberando el aceite esencial, que luego se condensa y se recolecta por separado del agua .

Análisis De Reacciones Químicas

Tipos de reacciones: El cedreno experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción significativa es la ozonólisis del α-cedreno, que lleva a la formación de aerosoles orgánicos secundarios .

Reactivos y condiciones comunes: La ozonólisis del α-cedreno implica el uso de ozono como reactivo. La reacción generalmente se lleva a cabo en un reactor de flujo de vidrio o cámaras estáticas de teflón . Otros reactivos utilizados en las reacciones del cedreno incluyen permanganato de potasio y solventes polares próticos .

Productos principales: La ozonólisis del α-cedreno produce productos de alto peso molecular como productos de condensación aldólica, peroxihemiacetales y ésteres . Estos productos juegan un papel crucial en las primeras etapas de la formación de partículas.

Aplicaciones Científicas De Investigación

El cedreno ha encontrado un uso extenso en diversas aplicaciones de investigación científica:

Química: El cedreno se estudia por su posible uso en la producción de biocombustibles debido a su estructura química, alta estabilidad y fuente renovable .

Biología: La investigación sobre las propiedades terapéuticas del cedreno sugiere que puede poseer actividades antiinflamatorias y anticancerígenas .

Medicina: Las posibles propiedades terapéuticas del cedreno se están explorando para sus aplicaciones en el tratamiento de diversas afecciones médicas .

Industria: El cedreno se utiliza ampliamente en la industria de las fragancias para crear perfumes, velas aromáticas, jabones y otros productos aromáticos . También se utiliza en insecticidas y pesticidas como repelente natural .

Mecanismo De Acción

El mecanismo de acción del cedreno implica su interacción con diversos objetivos moleculares y vías. Por ejemplo, la ozonólisis del α-cedreno conduce a la formación de aerosoles orgánicos secundarios, que juegan un papel significativo en la calidad del aire y el clima . Los productos de alto peso molecular formados durante esta reacción, como los productos de condensación aldólica y los peroxihemiacetales, son cruciales en las primeras etapas de la formación de partículas .

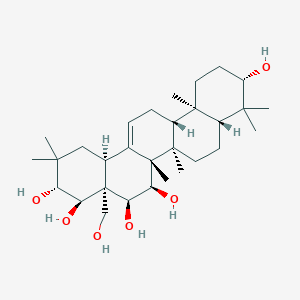

Comparación Con Compuestos Similares

El cedreno es único entre los sesquiterpenos debido a su estructura tricíclica y la presencia de dos isómeros, (−)-α-cedreno y (+)-β-cedreno . Estos isómeros difieren en la posición de un doble enlace, con (−)-α-cedreno teniendo el doble enlace entre los carbonos 8 y 9, y (+)-β-cedreno entre los carbonos 9 y 10 .

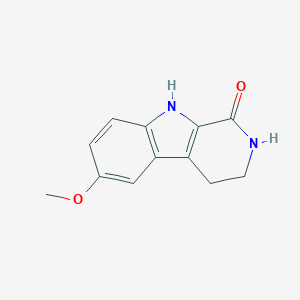

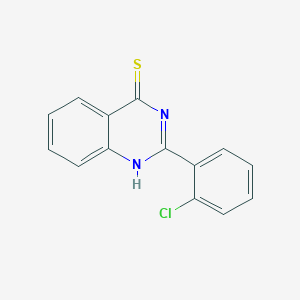

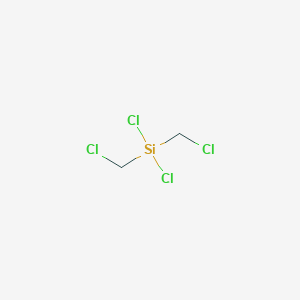

Compuestos similares:

La estructura y propiedades únicas del cedreno lo convierten en un compuesto valioso en diversas aplicaciones científicas e industriales.

Propiedades

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAQOCYXUMOFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859378 | |

| Record name | Cedr-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68608-32-2, 11028-42-5, 469-61-4 | |

| Record name | Terpenes and Terpenoids, cedarwood-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Juniperus deppeana Steud. (Cupressaceae) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)

![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

![[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate](/img/structure/B97670.png)